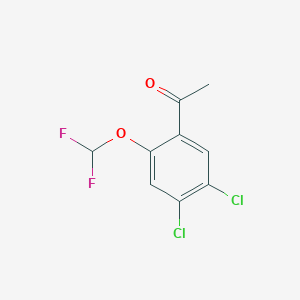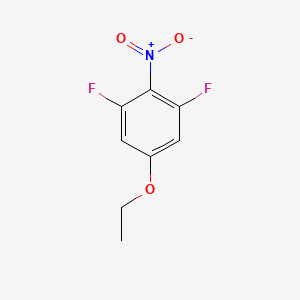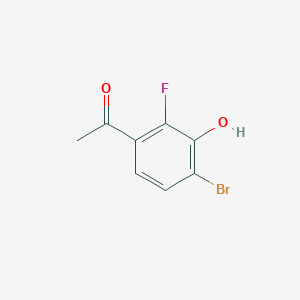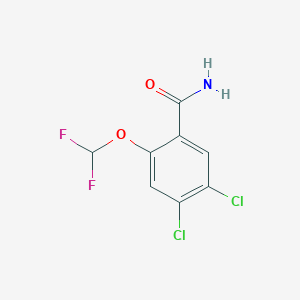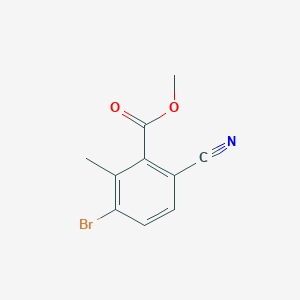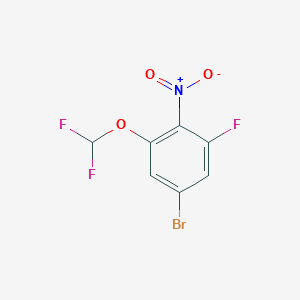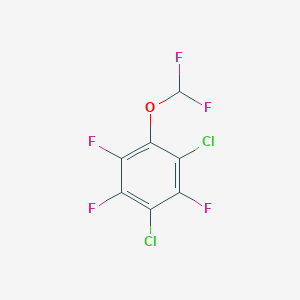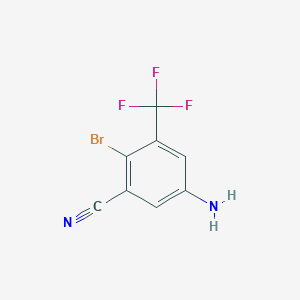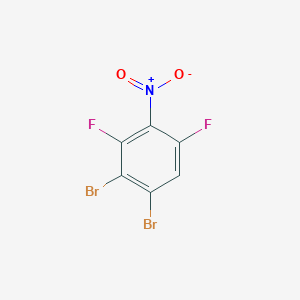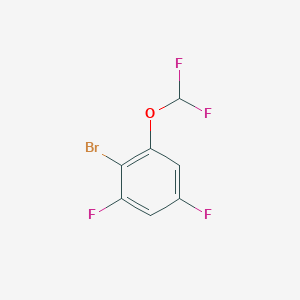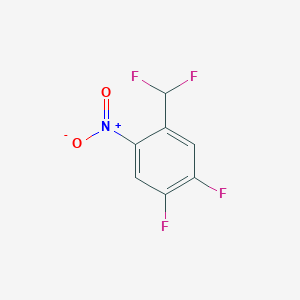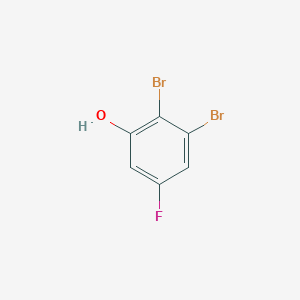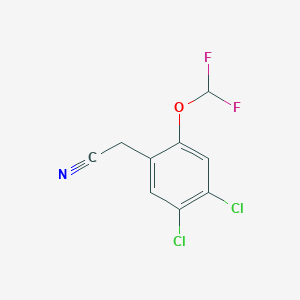![molecular formula C11H11ClO2 B1530107 1-[(3-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid CAS No. 1621-29-0](/img/structure/B1530107.png)
1-[(3-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid
Descripción general
Descripción
“1-[(3-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1621-29-0 . It has a molecular weight of 210.66 . The IUPAC name for this compound is 1-(3-chlorobenzyl)cyclopropanecarboxylic acid . It is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of cyclopropanecarboxylic acid typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid . The reaction involves an initial addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane . Further, the oxidation step converts the cyclopropane to the final product, cyclopropanecarboxylic acid .
Molecular Structure Analysis
The molecule contains a total of 26 bonds. There are 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .
Chemical Reactions Analysis
Cyclopropane bonds are weaker and more reactive than typical alkane bonds—255 kJ/mol for a C−C bond in cyclopropane versus 370 kJ/mol for a C−C bond in open-chain propane . A Rh (III) catalyst promotes a cyclopropanation of electron deficient alkenes with N-Enoxyphthalimides via a directed activation of the olefinic C-H bond followed by two migratory insertions, first across the electron-deficient alkene and then by cyclization back onto the enol moiety .
Physical And Chemical Properties Analysis
The compound has a melting point of 64-65°C . It is a powder at room temperature . The compound demonstrates considerable solubility in water due to the polar nature of the carboxylic acid group . It also exhibits acidic properties and can donate a proton from its carboxylic group, forming a carboxylate anion .
Aplicaciones Científicas De Investigación
Synthesis of Spirocyclopropane Anellated Heterocycles
A study detailed the reaction of methyl 2-chloro-2-cyclopropylidenacetate with bidentate nucleophiles under phase transfer catalysis, leading to the formation of spirocyclopropane anellated heterocyclic carboxylates. This method demonstrated the compound's utility in constructing complex heterocyclic frameworks, indicating its potential as a versatile building block in organic synthesis (Meijere et al., 1989).
Building Blocks for Organic Synthesis
Another research highlighted the synthetic versatility of alkyl 2-chloro-2-cyclopropylideneacetates, which combine the reactivity of methylenecyclopropanes and electron-acceptor-activated alkenes. These compounds serve as multifunctional and highly reactive building blocks, facilitating the synthesis of various cyclopropane derivatives, spirocyclopropane-annelated cycles, and peptidomimetics, showcasing their significant synthetic utility (Meijere, Kozhushkov, & Hadjiarapoglou, 2000).
Lewis Acid-Catalyzed Ring-Opening Reactions
The compound has been investigated for its role in Lewis acid-catalyzed ring-opening reactions with amine nucleophiles, presenting a method for the enantioselective synthesis of pharmacologically relevant compounds. This exemplifies its application in developing new synthetic pathways that preserve enantiomeric purity (Lifchits & Charette, 2008).
Cyclopropanes in Biological Activity Studies
Cyclopropane-containing compounds like 1-aminocyclopropane-1-carboxylic acid and its derivatives are recognized for their biological activities, including antifungal, antimicrobial, and antiviral properties. The structural analogy suggests that "1-[(3-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid" could also be explored for similar biological applications, contributing to the field of medicinal chemistry and drug discovery (Coleman & Hudson, 2016).
Safety And Hazards
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c12-9-3-1-2-8(6-9)7-11(4-5-11)10(13)14/h1-3,6H,4-5,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODDTKHUOWEVSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



